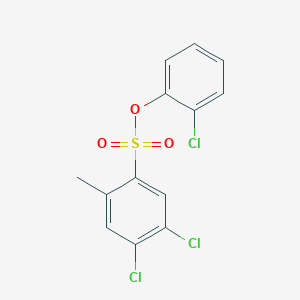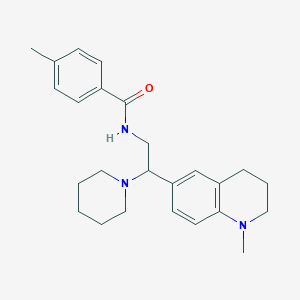
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a dimethylaminoethyl naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation could introduce the dimethylaminoethyl group.
Formation of the Benzoate Ester: The benzoic acid derivative could be esterified using methanol and an acid catalyst.
Coupling Reaction: The final step would involve coupling the naphthalene derivative with the benzoate ester using a suitable coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving naphthalene derivatives.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The naphthalene moiety could intercalate with DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((2-(dimethylamino)-2-phenylethyl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a naphthalene.
Ethyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both a naphthalene moiety and a benzoate ester, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-naphthalen-1-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-25(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-24-22(26)17-11-13-18(14-12-17)23(27)28-3/h4-14,21H,15H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUTYZWRBIKNTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)





![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)

![ETHYL 2-[({[4-(METHOXYCARBONYL)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2393088.png)
![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)
